molecular formula C13H15NO3 B1599807 (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 71461-30-8

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B1599807
CAS No.: 71461-30-8
M. Wt: 233.26 g/mol
InChI Key: ASNHSGGMNWXBEI-LBPRGKRZSA-N
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Description

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a formyl group, a carboxylic acid group, and a benzyl ester group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formyl chloride.

    Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the benzyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyl ester group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: (S)-2-Carboxy-pyrrolidine-1-carboxylic acid benzyl ester.

    Reduction: (S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

    (S)-2-Formyl-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.

    (S)-2-Formyl-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.

    (S)-2-Formyl-pyrrolidine-1-carboxylic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester group.

Uniqueness: (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which can influence its reactivity and interactions compared to other esters. The benzyl group can provide additional stability and lipophilicity, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

benzyl (2S)-2-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNHSGGMNWXBEI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471765
Record name (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71461-30-8
Record name (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 12.00 g of (±)-N-benzyloxycarbonyl-2-pyrrolidine carboxylic acid methyl ester in 50 ml of dry dichloromethane, 50 ml of diisobutylaluminum hydride (1M toluene solution) was added dropwise under an argon atmosphere at −70° C. or lower, followed by stirring for 2 hours. To the reaction solution, 230 ml of 1N hydrochloric acid was added dropwise, and then the mixture was heated to room temperature and extracted with diethyl ether. The extract was washed with water and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 4.72 g of the desired compound as a colorless oily substance.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester
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(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester
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